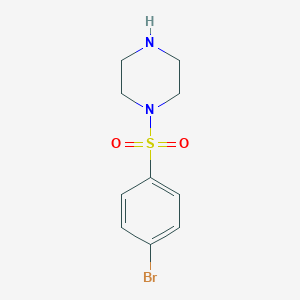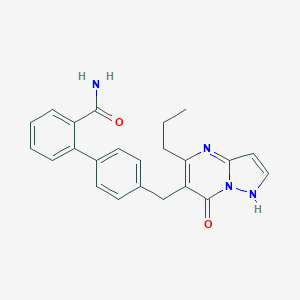
6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine, commonly known as ACPD, is a pyrazolo-pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACPD is a potent agonist of the metabotropic glutamate receptor (mGluR), which is a G protein-coupled receptor that plays a crucial role in the modulation of synaptic transmission and plasticity in the central nervous system (CNS).
Mechanism Of Action
ACPD acts as a selective agonist of the group I 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines, which are coupled to the Gq/11 family of G proteins and activate the phospholipase C (PLC) signaling pathway. The activation of 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines by ACPD leads to the release of intracellular calcium ions and the activation of protein kinase C (PKC), which modulates the activity of various ion channels and receptors. ACPD also modulates the release of neurotransmitters, such as glutamate and GABA, by presynaptic modulation of voltage-gated calcium channels and the activation of metabotropic autoreceptors.
Biochemical And Physiological Effects
ACPD has been shown to have various biochemical and physiological effects in the CNS, including the modulation of synaptic transmission, synaptic plasticity, and neuronal excitability. ACPD has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are the cellular mechanisms underlying learning and memory. ACPD has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which are involved in the regulation of neuronal excitability and synaptic plasticity.
Advantages And Limitations For Lab Experiments
The advantages of using ACPD in lab experiments include its high potency and selectivity for 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines, which allows for the precise modulation of synaptic transmission and plasticity. ACPD also has a long half-life and can be administered systemically or locally, making it suitable for in vivo experiments. However, the limitations of using ACPD include its potential toxicity and off-target effects, which can complicate the interpretation of experimental results. ACPD also has a short shelf-life and requires careful storage and handling to maintain its stability and purity.
Future Directions
For the research on ACPD include the development of novel 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine agonists and antagonists with improved pharmacokinetic properties and selectivity profiles. The use of ACPD and other 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine modulators in the treatment of various CNS disorders, such as epilepsy, Parkinson's disease, and schizophrenia, also requires further investigation. The role of 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines in the regulation of neuronal excitability and synaptic plasticity in different brain regions and cell types also needs to be explored in more detail. Overall, ACPD and other 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine modulators have the potential to provide new insights into the mechanisms underlying CNS disorders and to facilitate the development of novel therapeutics for these conditions.
Synthesis Methods
The synthesis of ACPD involves the condensation of 2-aminobiphenyl-4-carboxylic acid with 5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours, followed by purification using column chromatography. The final product is obtained as a white crystalline powder with a purity of over 95%.
Scientific Research Applications
ACPD has been extensively studied for its potential therapeutic applications in various CNS disorders, including epilepsy, Parkinson's disease, Alzheimer's disease, and schizophrenia. The 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine agonists like ACPD have been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which are involved in the regulation of neuronal excitability and synaptic plasticity. ACPD has also been used as a tool compound to study the role of 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines in various physiological and pathological conditions, such as pain, anxiety, depression, and addiction.
properties
CAS RN |
167375-27-1 |
|---|---|
Product Name |
6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine |
Molecular Formula |
C23H22N4O2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[4-[(7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C23H22N4O2/c1-2-5-20-19(23(29)27-21(26-20)12-13-25-27)14-15-8-10-16(11-9-15)17-6-3-4-7-18(17)22(24)28/h3-4,6-13,25H,2,5,14H2,1H3,(H2,24,28) |
InChI Key |
FPUHBIQZLZYUIY-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |
Canonical SMILES |
CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |
synonyms |
4'-((7-Hydroxy-5-propylpyrazolo(1,5-a)pyrimidin-6-yl)methyl)-(1,1'-biphenyl)-2-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



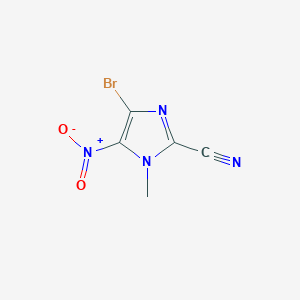
![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)
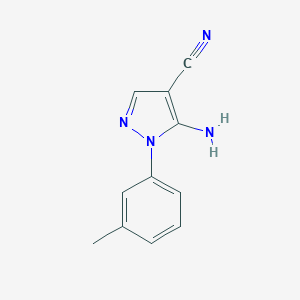
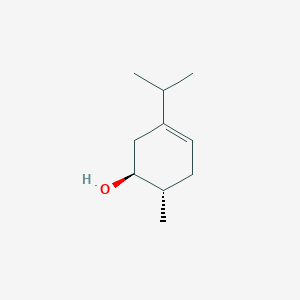
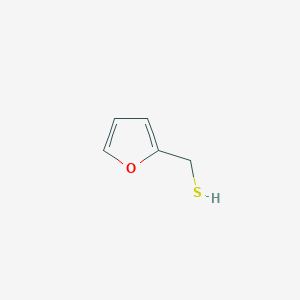
![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)

![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)
![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)
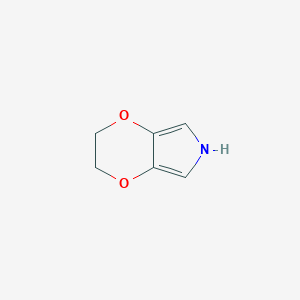
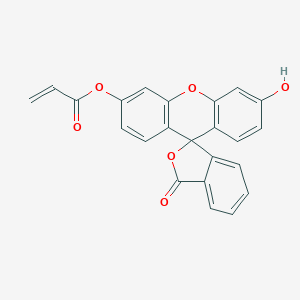
![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)
![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
